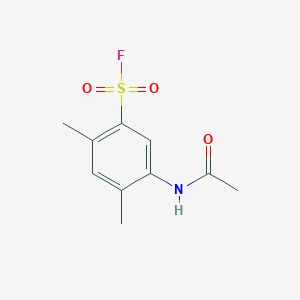

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-

Description

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- (CAS: 4365-11-1), is a substituted aromatic sulfonyl fluoride derivative. Its molecular formula is C₁₀H₁₂FNO₃S, derived from the benzenesulfonyl chloride precursor (C₁₀H₁₂ClNO₃S, CAS: 34684-43-0) by replacing chlorine with fluorine . Key features include:

- Substituents: Acetylamino (-NHCOCH₃) at position 5, methyl groups at positions 2 and 2.

- Applications: Primarily used in chemical biology as a covalent inhibitor or probe due to the sulfonyl fluoride group’s reactivity with serine residues in enzymes .

- Analytical Data: The chloride precursor has a molecular weight of 261.72 g/mol and LogP of 1.69, suggesting moderate hydrophobicity .

Properties

CAS No. |

33866-09-0 |

|---|---|

Molecular Formula |

C10H12FNO3S |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

5-acetamido-2,4-dimethylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C10H12FNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

InChI Key |

ORUIYZPSXPAFJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)F)C |

Origin of Product |

United States |

Preparation Methods

Transformation of Benzenesulfonic Acid Derivatives

- Starting Materials: Benzenesulfonic acid derivatives, such as 5-(acetylamino)-2,4-dimethylbenzenesulfonic acid, are commonly used as starting materials.

- Reaction Conditions: The transformation involves heating the starting material with a fluorinating agent in a suitable solvent. Common solvents include sulfolane, dimethylformamide (DMF), or acetonitrile.

- Fluorinating Agents: Potassium fluoride (KF) or other alkali metal fluorides can be used as fluorinating agents.

Use of Phase Transfer Catalysts

- Phase Transfer Catalysts: Compounds like 18-crown-6 or quaternary ammonium salts can enhance the reaction efficiency by facilitating the transfer of the fluorinating agent into the organic phase.

- Reaction Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 300°C, depending on the specific conditions required for the transformation.

Chemical Reactions and Applications

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-, can participate in various chemical reactions, often involving strong bases and nucleophiles like sodium hydroxide or potassium carbonate. The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed.

Reaction with Nucleophiles

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Sodium Hydroxide | Aqueous solution, reflux | Corresponding sulfonamide |

| Potassium Carbonate | Organic solvent, room temperature | Alkylated sulfonamide |

Applications in Organic Synthesis

- Pharmaceutical Development: This compound serves as a valuable building block in the development of pharmaceuticals and other organic compounds.

- Medicinal Chemistry: Its reactivity makes it useful for synthesizing compounds with potential biological activity.

Characterization Techniques

Characterization of Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- often involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to analyze its structure and purity.

NMR Spectroscopy

Mass Spectrometry

- MS: Helps in confirming the molecular weight and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.

Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.

Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.

Scientific Research Applications

5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides.

Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Acetamido-2,4-dimethylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This mechanism is similar to that of other sulfonyl fluorides, which are known to be potent enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The reactivity and properties of sulfonyl fluorides are influenced by substituents. Below is a comparison with analogs from the evidence:

Table 1: Structural and Physical Properties of Sulfonyl Fluorides

Key Observations :

- Electron-Withdrawing Groups (EWGs): The acetylamino group (moderate EWG) enhances stability and directs electrophilic reactivity at the sulfonyl fluoride moiety. In contrast, nitro groups (e.g., Compound 14) increase electrophilicity but reduce solubility .

- Hydrophobicity : The 2,4-dimethyl substitution in the target compound results in a lower LogP (~1.7) compared to the 2-methoxy analog (LogP 2.47), suggesting improved water solubility .

- Synthetic Feasibility : The chloride precursor is synthesized in 85% yield via chlorosulfonation of N-phenylacetamide , while fluorination yields for sulfonyl fluorides vary widely (e.g., 22–91% in ) .

Functional Group Comparisons: Sulfonyl Fluoride vs. Sulfonamide

Sulfonyl fluorides are distinct from sulfonamides in reactivity:

Table 2: Reactivity Comparison with Sulfonamides

| Property | Sulfonyl Fluoride (Target Compound) | Sulfonamide (e.g., 5-Amino-2-chloro-N,N-dimethyl-) |

|---|---|---|

| Reactivity | Reacts with nucleophiles (e.g., -OH, -SH) | Stable under physiological conditions; requires activation |

| Applications | Covalent inhibitors | Traditional enzyme inhibitors |

| Stability | Hydrolyzes slowly in aqueous media | Highly stable |

| Example Reference |

Biological Activity

Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl- is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Overview of the Compound

- IUPAC Name: Benzenesulfonylfluoride, 5-(acetylamino)-2,4-dimethyl-

- Molecular Formula: C10H12FNO2S

- Molecular Weight: 229.27 g/mol

The biological activity of benzenesulfonylfluoride is primarily attributed to its role as a serine protease inhibitor . Serine proteases are enzymes that play critical roles in various physiological processes, including immune responses and cell signaling. By inhibiting these enzymes, benzenesulfonylfluoride can modulate biological pathways relevant to cancer progression and inflammation.

Biological Activity

-

Anticancer Properties:

- Inhibition of Tumor Growth: Research indicates that benzenesulfonylfluoride can inhibit the growth of certain cancer cell lines by blocking serine proteases involved in tumor invasion and metastasis.

- Case Study: In vitro studies demonstrated that treatment with benzenesulfonylfluoride resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .

- Anti-inflammatory Effects:

-

Antimicrobial Activity:

- Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although more research is needed to establish its efficacy and mechanism.

Data Table: Biological Activity Summary

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzenesulfonylfluoride derivatives to enhance their biological activity. Modifications at various positions on the benzene ring have been explored to optimize potency and selectivity against target enzymes.

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Inflammation Models:

Q & A

Q. What computational methods predict regioselectivity in electrophilic substitution reactions for derivatives?

- Computational Modeling :

- Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices, identifying electron-rich sites for substitution.

- Validate with experimental yields (e.g., meta vs. para acetylation trends) .

Methodological Considerations

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

- Scale-Up Protocol :

- Replace batch reactors with flow chemistry to control exothermic fluorination steps (e.g., KF addition rates).

- Use anhydrous MgSO for efficient drying post-reaction .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Quality Control :

- Standardize purity thresholds (>95% via HPLC) and confirm absence of HF contaminants (ion chromatography).

- Pre-treat compounds with scavengers (e.g., polymer-bound amines) to quench residual reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.